molecular formula C15H14FNO2 B1270472 (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine CAS No. 355815-61-1

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine

Cat. No.: B1270472
CAS No.: 355815-61-1
M. Wt: 259.27 g/mol
InChI Key: UMDZYKCPACDSCF-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine is a chemical compound that features a benzodioxole moiety linked to a fluorobenzylamine group

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzodioxole or fluorobenzyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the fluorobenzylamine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)amine
  • (2-Fluorobenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine

Comparison:

  • (1,3-Benzodioxol-5-ylmethyl)amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
  • (2-Fluorobenzyl)amine: Lacks the benzodioxole moiety, which may reduce its potential for π-π interactions.
  • (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine: The position of the fluorine atom is different, which can influence the compound’s electronic properties and reactivity.

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine stands out due to the unique combination of the benzodioxole and fluorobenzylamine groups, offering a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDZYKCPACDSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353354
Record name (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-61-1
Record name (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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